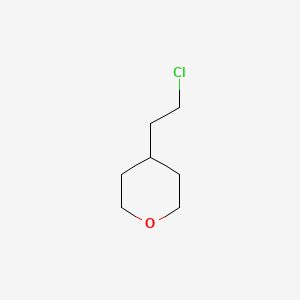
4-(2-Chlorethyl)oxan
Übersicht
Beschreibung
4-(2-Chloroethyl)oxane is a useful research compound. Its molecular formula is C7H13ClO and its molecular weight is 148.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloroethyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloroethyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Im Bereich der Pharmazeutika dient 4-(2-Chlorethyl)oxan als Vorläufer bei der Synthese von pharmazeutischen Wirkstoffen (APIs). Seine Struktur ist entscheidend für die Bildung von Verbindungen mit potenziellen antihistaminischen und antiallergischen Eigenschaften. So wurde es beispielsweise in verbesserten Verfahren zur Herstellung von Bilastin erwähnt, einem Antihistaminikum der zweiten Generation zur Behandlung von Allergien .
Biologische Aktivität
4-(2-Chloroethyl)oxane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-(2-Chloroethyl)oxane is characterized by the presence of a chloroethyl group attached to an oxane (tetrahydrofuran) ring. This structure is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of 4-(2-Chloroethyl)oxane has been investigated primarily in relation to its effects on various enzymes and cellular processes. Notably, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the context of neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition Studies
Research indicates that compounds containing the chloroethyl group exhibit notable inhibitory effects on AChE and BACE1. For instance, a study synthesized nitrogen mustard analogs with a 2-chloroethyloamino fragment that demonstrated significant inhibition of these enzymes:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| 4a | 0.051 | 9.00 |
| 4b | 0.055 | 11.09 |
| 4c | 0.065 | 14.25 |
These values indicate that compounds like 4a and 4b are effective inhibitors, suggesting that the presence of the chloroethyl moiety contributes to their biological activity .
The mechanism by which 4-(2-Chloroethyl)oxane exerts its biological effects may involve several pathways:
- Enzyme Interaction : The chloroethyl group can facilitate binding to the active sites of enzymes such as AChE and BACE1, leading to their inhibition.
- Cellular Uptake : The oxane structure may enhance lipophilicity, improving cellular uptake and bioavailability.
- Multi-target Potential : The design of compounds incorporating this moiety aims at multi-target action, potentially addressing complex diseases like Alzheimer's through simultaneous inhibition of multiple pathways.
Case Studies
Several studies have explored the biological implications of compounds related to 4-(2-Chloroethyl)oxane:
- Neuroprotective Effects : A study highlighted that derivatives with the chloroethyl group demonstrated neuroprotective effects in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anticancer Activity : Similar compounds have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through modulation of cell cycle progression and apoptosis .
- In Vitro Studies : Various in vitro assays have confirmed the inhibitory effects on key enzymes involved in disease progression, reinforcing the potential utility of these compounds in drug development .
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHQKKQUFZIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















